molecular formula C17H33NO4 B1585383 N-Tetradecanoyl-serine CAS No. 21394-57-0

N-Tetradecanoyl-serine

Cat. No.: B1585383
CAS No.: 21394-57-0
M. Wt: 315.4 g/mol
InChI Key: PNOPPKWUFKUHSX-UHFFFAOYSA-N
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Description

Historical Context and Discovery of N-Acylated Amino Acids

The journey to understanding N-Tetradecanoyl-serine begins with the broader discovery of N-acylated amino acids (NAAs). These molecules, in which a fatty acid is linked to an amino acid via an amide bond, have been identified in various biological systems, from bacteria to mammals. mdpi.comnih.gov The initial identification of lipid-containing amino acids in bacterial membranes sparked curiosity about their functions. mdpi.com However, it was the discovery of N-arachidonoyl-ethanolamine (anandamide), an endogenous ligand for cannabinoid receptors, that significantly propelled research into related N-acyl-amines. mdpi.comresearchgate.net This breakthrough, coupled with advancements in "-omics" technologies, led to the discovery of a vast number of naturally occurring N-acyl-amines, including a diverse family of N-acyl amino acids. mdpi.comresearchgate.net

Early research also identified N-acyl amides as N-terminal blocking groups in proteins. For instance, in 1982, n-tetradecanoyl was identified as the N-terminal blocking group of the catalytic subunit of cyclic AMP-dependent protein kinase from bovine cardiac muscle. nih.govwikipedia.org This process, known as myristoylation, involves the covalent attachment of a myristoyl group (derived from myristic acid, a 14-carbon saturated fatty acid) to the N-terminal glycine (B1666218) of a protein. wikipedia.org While distinct from the free molecule this compound, this discovery highlighted the biological significance of the tetradecanoyl moiety in cellular processes. nih.govwikipedia.org

Chemical Structure and Classification within N-Acyl Amino Acids

This compound is a molecule with a precise chemical architecture. It consists of a tetradecanoyl group, which is a 14-carbon saturated fatty acyl chain (also known as a myristoyl group), covalently linked to the amino group of the amino acid serine through an amide bond. alfa-chemistry.comsigmaaldrich.com The presence of the hydroxyl group on the serine residue and the carboxyl group from the serine, along with the long hydrocarbon tail of the tetradecanoyl group, gives the molecule its amphipathic character.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C17H33NO4
Molecular Weight 315.45 g/mol
IUPAC Name (2S)-3-hydroxy-2-(tetradecanoylamino)propanoic acid
InChI Key PNOPPKWUFKUHSX-HNNXBMFYSA-N
CAS Number 21394-57-0

Data sourced from multiple chemical suppliers and databases. alfa-chemistry.comsigmaaldrich.combldpharm.com

Within the broader classification of N-acyl amides, this compound falls into the category of N-acyl amino acid conjugates. wikipedia.orghmdb.ca N-acyl amides can be further categorized based on the length of their fatty acyl chain. hmdb.cahmdb.ca this compound, with its 14-carbon acyl chain, is classified as a long-chain N-acyl amide. hmdb.cahmdb.ca

This compound in the Broader Landscape of Lipidated Amino Acids and Derivatives

This compound is part of a large and diverse class of molecules known as lipidated amino acids. This class also includes other N-acyl amino acids with varying fatty acid chains and amino acid head groups. nomuraresearchgroup.com For example, research has explored N-oleoyl serine and N-arachidonoyl glycine for their roles in bone remodeling and pain sensation, respectively. nomuraresearchgroup.com

The field of N-acyl amino acids is a subset of the larger family of fatty acid amides, which also includes N-acyl ethanolamines (like anandamide), N-acyl taurines, and N-acyl neurotransmitter conjugates. nih.govwikipedia.org These molecules are recognized for their pleiotropic signaling functions in various physiological processes. wikipedia.org

The synthesis and degradation of N-acyl amino acids are regulated by specific enzymes. For instance, the enzyme PM20D1 can catalyze both the synthesis and hydrolysis of various N-acyl amino acids. hmdb.canomuraresearchgroup.com The degradation of many N-acyl amides is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH). hmdb.cahmdb.ca

Furthermore, derivatives of N-acyl serines have been synthesized and studied for various purposes. For example, N-dichloroacetyl-DL-serine was investigated for its antitumor activity. cdnsciencepub.com Other research has focused on the synthesis of nitrate (B79036) esters of N-acyl serine derivatives. acs.org The surfactant properties of N-acyl amino acids, including those based on serine, have also been a subject of study, with the length of the carbon chain influencing properties like critical micelle concentration. researchgate.net

Current Research Significance and Challenges

Current research into N-acyl amino acids, including N-acyl serines, is an active area of investigation. hmdb.ca While much is known about some members of this family, the subfamily of N-acyl serines is still considered to be comprised of endogenous orphan lipid mediators, meaning their specific receptors and detailed biological functions are not fully understood. nih.gov For instance, N-arachidonoyl serine (NAraSer) was isolated from bovine brain but has not shown affinity for the well-known cannabinoid receptors CB1 and CB2. nih.gov

Some studies have pointed to potential roles for N-acyl serines. For example, stearoyl derivatives of serine have been suggested to have neuroprotective activity. nih.gov Additionally, synthetic mimics of Lipid A containing N-tetradecanoyl L-serine have been synthesized and shown to have mitogenic activity, indicating a potential role in immune modulation. researchgate.net

A significant challenge in the study of N-acyl amino acids is their low abundance in biological samples, which makes their detection and quantification difficult. mdpi.com The development of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry and molecular networking, is crucial for discovering and characterizing novel acyl lipids. researchgate.netmdpi.comacs.org Another challenge lies in elucidating the specific biological pathways and molecular targets for each individual N-acyl amino acid, given the vast number of potential combinations of fatty acids and amino acids. mdpi.com The structural similarity among different N-acyl amides also presents a challenge in isolating the specific effects of one compound from another.

Despite these challenges, the diverse biological activities reported for the broader class of N-acyl amino acids suggest that this compound and other N-acyl serines hold potential for further scientific discovery. researchgate.nethmdb.ca Future research will likely focus on identifying their specific molecular targets, understanding their roles in health and disease, and exploring their potential as therapeutic agents. mdpi.comhmdb.ca

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
N-acyl amino acids (NAAs)
N-arachidonoyl-ethanolamine (anandamide)
Myristic acid
N-oleoyl serine
N-arachidonoyl glycine
N-acyl ethanolamines
N-acyl taurines
N-acyl neurotransmitter conjugates
N-dichloroacetyl-DL-serine
N-arachidonoyl serine (NAraSer)
Stearoyl derivatives of serine
Lipid A
Serine
Glycine
Tetradecanoyl group (Myristoyl group)
O-dichloroacetyl-DL-serine
Monochloro-acetyl derivatives of serine
Trichloro-acetyl derivatives of serine
N-dodecanoyl-L-serine
Sodium N-dodecanoyl-L-valinate
Sodium N-dodecanoyl-L-glutamate
Sodium N-tetradecanoyl-L-glutamate
N-dodecanoyl-L-aspartic acid
N-tetradecanoyl-L-homoserine lactone
N-oleoyl phenylalanine
N-linoleoyl tyrosine
N-acyl alanines
N-stearoyl tyrosine
N-stearoyl threonine
N-palmitoyl glycine
N-acyl valine
N-acyl leucine (B10760876)
N-acyl tyrosine
N-acyl phenylalanine
N-acyl GABA
N-acyl-O-phosphocholine-L-serine
N-Myristoyl-L-serine sodium salt
N-hexadecanoyl-O-phosphocholine-L-serine
N-(deca-2E,4Z,7Z-trienoyl)-L-glutamine
N-octadecanoyl-L-homoserine lactone
N-hexanoyl-L-homoserine lactone
N-3-oxo-tetradecanoyl-l-homoserine lactone
N-acetyl-homoserine lactone
N-butanoyl-homoserine lactone
N-3-oxo-octanoyl-homoserine lactone
N-decanoyl-homoserine lactone
N-dodecanoyl-homoserine lactone
12-O-tetradecanoylphorbol 13-acetate (TPA)
Isomalathion
N-Methylcarbamoylated Valine

Properties

CAS No.

21394-57-0

Molecular Formula

C17H33NO4

Molecular Weight

315.4 g/mol

IUPAC Name

3-hydroxy-2-(tetradecanoylamino)propanoic acid

InChI

InChI=1S/C17H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)18-15(14-19)17(21)22/h15,19H,2-14H2,1H3,(H,18,20)(H,21,22)

InChI Key

PNOPPKWUFKUHSX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)O

Other CAS No.

21394-57-0

sequence

S

Origin of Product

United States

Synthetic Methodologies for N Tetradecanoyl Serine and Its Derivatives

Chemical Synthesis Strategies

Chemical synthesis provides versatile and scalable routes to N-Tetradecanoyl-serine. These methods often involve the coupling of a protected serine moiety with tetradecanoic acid or its activated form.

A common approach for the chemical synthesis of N-acyl amino acid surfactants is the Schotten-Baumann condensation method. researchgate.net This typically involves the reaction of an amino acid with an acyl chloride under basic conditions. Other chemical methods include the direct dehydration condensation of fatty acids with amino acids at high temperatures, amidation of fatty acid anhydrides, and amidation of fatty acid activated esters. researchgate.net

Method Description Advantages Disadvantages
Schotten-Baumann Condensation Reaction of an amino acid with an acyl chloride in the presence of a base.Well-established and widely used.May require protection of other functional groups.
Direct Dehydration Condensation High-temperature reaction between a fatty acid and an amino acid salt.Simple, one-step process.High temperatures can lead to side reactions and racemization.
Fatty Acid Anhydride (B1165640) Amidation Reaction of a fatty acid anhydride with an amino acid.Generally provides good yields.Anhydrides can be moisture-sensitive.
Activated Ester Amidation Coupling of an amino acid with a pre-activated fatty acid ester.Milder reaction conditions compared to other methods.Requires an additional activation step.

Solid-Phase Peptide Synthesis (SPPS) Approaches for N-Acylated Peptides

Solid-Phase Peptide Synthesis (SPPS) is a powerful technique for the synthesis of peptides and can be adapted for the preparation of N-acylated amino acids like this compound. google.com In SPPS, the C-terminal amino acid (serine in this case) is anchored to an insoluble polymer resin. peptide.com The synthesis then proceeds by sequential addition of amino acids or, for N-acylation, by coupling the resin-bound amino acid with the desired fatty acid. google.com

The general workflow for SPPS involves cycles of:

Deprotection: Removal of the temporary protecting group from the α-amino group of the resin-bound amino acid. google.com

Washing: Removal of excess reagents and byproducts by washing the resin. google.com

Coupling: Addition of the next protected amino acid or, in this case, tetradecanoic acid, activated by a coupling reagent. google.com

Washing: Removal of unreacted reagents. google.com

This cyclical process allows for the efficient and controlled synthesis of the desired N-acylated product. google.com After the synthesis is complete, the this compound is cleaved from the resin support. google.com A key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can be easily washed away. luxembourg-bio.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to achieve high efficiency and selectivity. researchgate.netnih.gov These routes can offer milder reaction conditions and improved stereoselectivity compared to purely chemical methods. researchgate.net

For the synthesis of N-acyl amino acids, a chemoenzymatic approach might involve an enzyme to catalyze the acylation step. For instance, acylase I from pig kidney has been shown to effectively catalyze the synthesis of N-lauroyl-l-amino acids. researchgate.net This enzymatic approach, conducted in a glycerol-water system, demonstrates the potential for synthesizing various N-acyl amino acids with high conversion rates. researchgate.net Another strategy involves the use of a PLP-dependent enzyme to convert serine into an electrophilic aminoacrylate intermediate, which can then be further modified. nih.gov The combination of enzymatic transamination and chemical imine hydrogenation is another example of a one-pot chemoenzymatic cascade for producing non-canonical amino acids. nih.gov

Novel Coupling and Acylation Techniques

Research into new coupling reagents and acylation techniques aims to improve reaction efficiency, reduce side reactions like racemization, and allow for synthesis under milder conditions. Some of the more recent and effective coupling reagents include:

Phosphonium and Uronium Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used for their high efficiency and ability to suppress racemization, especially when used with additives like HOBt (1-Hydroxybenzotriazole). arkat-usa.orgpeptide.com

Ynamide Coupling Reagents: These reagents activate carboxylic acids to form stable α-acyloxyenamide active esters. acs.org This method is particularly effective at preventing racemization during the coupling of molecules with a chiral center at the α-position, making it suitable for peptide bond formation. acs.org

N-to-S Acyl Transfer: This strategy involves the conversion of a stable chiral amide into a more reactive thioester through an N-to-S acyl transfer. acs.orgchemrxiv.org The resulting thioester can then be used in subsequent reactions to form various carboxylic acid derivatives under mild conditions. acs.orgchemrxiv.org

Coupling Reagent Class Examples Key Features
Carbodiimides DCC, DIC, EDCWidely used, often in combination with additives like HOBt to reduce racemization. peptide.combachem.com
Phosphonium Salts BOP, PyBOP, PyAOPHighly efficient for stepwise and fragment coupling, particularly in solid-phase synthesis. arkat-usa.orgpeptide.com
Uronium/Aminium Salts HBTU, TBTU, HATU, COMUPopular for both solid-phase and solution-phase synthesis due to high reactivity and solubility of byproducts. peptide.combachem.com
Ynamides -Form stable active esters, significantly suppressing racemization. acs.org

Bio-inspired Synthetic Approaches

Bio-inspired synthesis seeks to mimic natural biosynthetic pathways to create molecules of interest. In the context of N-acylated amino acids, this could involve emulating the processes by which organisms produce similar compounds, such as N-acyl-L-homoserine lactones (AHLs), which are involved in bacterial quorum sensing. researchgate.netnih.gov

Synthetic strategies for AHLs and their analogs often start with the coupling of a carboxylic acid to a suitable scaffold, which can then be cyclized to form the lactone ring. researchgate.net While not directly synthesizing this compound, these methods provide a framework for the N-acylation of amino acid-derived structures. For instance, a versatile synthetic methodology for AHL analogs starts from 4-hydroxy-L-proline, which undergoes an oxidative radical fragmentation to form an aldehyde that is subsequently transformed into the desired lactone. mdpi.com The design and synthesis of novel AHL analogs often involve modifying the acyl chain or the lactone ring to explore structure-activity relationships. nih.govfrontiersin.org

Derivatization Strategies for Mechanistic Studies

To study the biological mechanisms of action of this compound, it is often necessary to synthesize derivatized versions of the molecule. These derivatives can serve as probes for analytical detection, for studying interactions with biological targets, or for elucidating metabolic pathways.

One common derivatization strategy involves introducing a reporter group, such as a chromophore or fluorophore, to facilitate detection and quantification. For example, N-acyl amino acids can be derivatized with 2,4′-dibromoacetophenone to yield 4′-bromophenacyl esters, which can be readily detected by UV/Vis spectrophotometry. mdpi.comresearchgate.netbohrium.com This allows for the analysis of complex mixtures of N-acyl amino acids using techniques like HPLC and LC/MS. mdpi.comresearchgate.netbohrium.com

Other derivatization methods for amino acids that could be adapted for this compound include:

Butanolic hydrochloride derivatization for analysis by tandem mass spectrometry. nih.gov

Derivatization of multiple functional groups (amino, carboxyl, and phenolic hydroxyl) with 1-bromobutane (B133212) to improve hydrophobicity and basicity for LC-MS/MS analysis. rsc.org

These derivatization strategies are essential for creating the chemical tools needed to investigate the biological roles of this compound in various systems.

Analytical Methodologies for Research on N Tetradecanoyl Serine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for isolating and measuring N-Tetradecanoyl-serine from complex mixtures. The choice of technique depends on the required resolution, speed, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of N-acyl amino acids. mdpi.com For compounds like serine that lack a strong chromophore, derivatization is often necessary to enable detection by UV-Visible or fluorescence detectors. nih.gov Common derivatization agents include ortho-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which form stable, fluorescent derivatives that can be readily analyzed. usp.org

Reversed-phase HPLC is commonly employed, using columns such as C8 or C18. nih.govnih.gov The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comphenomenex.com This allows for the effective separation of complex mixtures containing various homologues. mdpi.com For enantiomeric separation, to distinguish between D- and L-serine forms of the N-acyl compound, chiral stationary phases are required. nih.govphenomenex.com

Table 1: Example HPLC Conditions for Amino Acid Analysis This table illustrates typical conditions for the analysis of amino acids, which can be adapted for this compound.

ParameterConditionReference
ColumnReversed-phase C18 or Chiral Stationary Phase (e.g., Lux Cellulose-1) phenomenex.com
Mobile PhaseA: 0.1% Trifluoroacetic Acid (TFA) in Water B: Acetonitrile (ACN) phenomenex.com
GradientIsocratic or Gradient elution (e.g., 40:60 A:B) phenomenex.com
Flow Rate1.0 mL/min phenomenex.com
DetectionUV @ 220 nm or Fluorescence (with derivatization) nih.govphenomenex.com

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These improvements are due to the use of columns with smaller particle sizes (typically sub-2 µm). For the analysis of related N-acyl homoserine lactones (AHLs), UHPLC methods have been developed that can separate multiple compounds in under 10 minutes. vliz.beresearchgate.net A UHPLC system coupled with a high-resolution mass spectrometer can achieve baseline separation for the majority of analytes in a complex mixture. vliz.beresearchgate.net The increased speed and efficiency make UHPLC particularly suitable for high-throughput screening. lcms.cz

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.nlthieme-connect.de SFC combines some of the best features of gas and liquid chromatography, offering low viscosity and high diffusivity, which leads to high separation efficiency and fast analysis times. nih.govresearchgate.net The polarity of the CO2 mobile phase can be adjusted by adding polar modifiers like methanol or acetonitrile, allowing for the separation of a wide range of analytes, from nonpolar to moderately polar compounds. thieme-connect.de SFC is particularly advantageous for chiral separations and for analyzing thermally labile molecules. researchgate.net When coupled with mass spectrometry, SFC provides a powerful tool for the analysis of complex lipid mixtures. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the analysis of this compound, providing molecular weight information, structural details, and highly sensitive quantification.

LC-MS/MS for Structural Elucidation and Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for both the structural elucidation and quantification of N-acyl amino acids. agri.edu.tr In LC-MS/MS, the LC system separates the components of a mixture, which are then ionized (commonly via electrospray ionization, ESI) and introduced into the mass spectrometer. mdpi.comleeder-analytical.com

For quantification, the system often operates in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. lcms.cznih.gov This involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in a collision cell, and then monitoring for a specific product ion in the third quadrupole. agri.edu.trnih.gov This process is highly specific and sensitive, allowing for accurate quantification even at very low concentrations in complex biological matrices. nih.gov

For structural elucidation, the fragmentation patterns generated in the MS/MS experiment provide a fingerprint of the molecule. nih.govamericanpharmaceuticalreview.com Analysis of these patterns helps to confirm the identity of the acyl chain and the amino acid moiety. For instance, in related N-acyl homoserine lactones, a common fragment ion at m/z 143 is often observed, which is characteristic of the homoserine lactone ring after a McLafferty rearrangement. researchgate.netresearchgate.net Similar characteristic fragmentation would be expected for this compound, allowing for its unambiguous identification.

Table 2: LC-MS/MS Parameters for Analysis of Related N-Acyl Homoserine Lactones This table shows typical parameters used for the analysis of AHLs, which are analogous to those required for this compound.

ParameterSettingReference
Ionization ModePositive Electrospray Ionization (ESI+) mdpi.complos.org
Analysis ModeMultiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for structure lcms.cznih.gov
Desolvation GasNitrogen mdpi.com
Collision GasArgon mdpi.com
Capillary Voltage~3.0 - 4.5 kV nih.govmdpi.com
Precursor Ion [M+H]+ (for this compound)m/z 316.25Calculated

High-Resolution Mass Spectrometry (HRMS) for Environmental Samples

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with sub-ppm mass accuracy). leeder-analytical.comresearchgate.net This capability is crucial for identifying unknown compounds in complex environmental or biological samples without relying on authentic standards. plos.orgresearchgate.net

When analyzing environmental samples for trace levels of compounds like this compound, UHPLC coupled to HRMS is the method of choice. vliz.beresearchgate.net The high resolving power allows the instrument to distinguish between ions of very similar mass-to-charge ratios, significantly reducing interferences from the sample matrix. nih.gov By determining the exact elemental composition from the accurate mass measurement, HRMS provides a high degree of confidence in the identification of the compound. researchgate.net Furthermore, all-ion fragmentation (AIF) techniques in HRMS can generate fragmentation data for all precursor ions in a sample simultaneously, enabling retrospective analysis for compounds not initially targeted. plos.orgnih.gov

Spectroscopic Characterization Techniques

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound. The primary techniques employed are mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, confirming its identity. When analyzed, typically using techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), the molecule provides a distinct mass spectrum. For the closely related compound, N-tetradecanoyl-L-homoserine lactone, the precursor ion [M+H]+ is observed at a mass-to-charge ratio (m/z) of 312.2533. nih.gov Electron ionization (EI) mass spectrometry on similar N-acyl homoserine lactones (AHLs) reveals a common fragmentation pattern, with a characteristic and often most abundant ion at m/z 143, which is attributed to a McLafferty rearrangement of the lactone ring. researchgate.netresearchgate.net Other minor peaks observed for AHLs include m/z 71, 57, and 43. researchgate.netresearchgate.net While the serine moiety differs from the homoserine lactone, the fragmentation of the N-tetradecanoyl chain would follow similar principles. Analysis of other N-acyl amino acids has identified specific m/z signals corresponding to various fatty acid chains linked to amino acids like glycine (B1666218) and threonine. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons. The long tetradecanoyl acyl chain would produce a complex set of overlapping signals in the aliphatic region (approx. 0.8-1.6 ppm), with a distinct triplet around 0.88 ppm for the terminal methyl (CH₃) group and a triplet around 2.2 ppm for the methylene (B1212753) (CH₂) group adjacent to the amide carbonyl. The protons on the serine backbone would appear at distinct chemical shifts: the α-proton (adjacent to the nitrogen) and the two β-protons (adjacent to the hydroxyl group). The amide proton (N-H) would appear as a doublet, typically in the region of 6-8 ppm, with its exact shift dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the carbonyl carbons of the amide and carboxylic acid groups (typically >170 ppm), the carbons of the aliphatic chain (approx. 14-40 ppm), and the α- and β-carbons of the serine moiety.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The technique detects the vibrational transitions of these groups. biorxiv.org The IR spectrum of this compound would be characterized by several key absorption bands:

Amide Bands: The most prominent bands for proteins and peptides are the amide I and amide II bands. biorxiv.org The amide I band, appearing between 1600-1700 cm⁻¹, originates mainly from the C=O stretching vibration of the amide group. biorxiv.org The amide II band, found between 1500-1600 cm⁻¹, arises from N-H bending and C-N stretching vibrations. biorxiv.org

O-H and N-H Stretching: A broad band corresponding to the O-H stretch of the carboxylic acid and the serine hydroxyl group would be expected around 3300-2500 cm⁻¹. The N-H stretching vibration of the amide group typically appears around 3300 cm⁻¹.

C-H Stretching: Sharp bands corresponding to the symmetric and asymmetric stretching of C-H bonds in the long aliphatic tetradecanoyl chain would be observed in the 2850-2960 cm⁻¹ region.

Carboxyl C=O Stretching: The carbonyl stretch of the carboxylic acid group would be visible around 1700-1725 cm⁻¹.

Table 1: Summary of Spectroscopic Data for N-Acyl Amino Acid Characterization

Technique Observed Feature Typical Value/Region Attribution Reference
Mass Spectrometry (EI-MS) Characteristic Fragment Ion m/z 143 McLafferty rearrangement product (in related AHLs) researchgate.net, researchgate.net
Mass Spectrometry (ESI-MS/MS) Precursor Ion [M+H]⁺ m/z 312.2533 Protonated molecule (for N-tetradecanoyl-L-homoserine lactone) nih.gov
¹H NMR Spectroscopy Aliphatic Protons ~0.8-1.6 ppm -(CH₂)₁₂-CH₃ Inferred
Amide Proton ~6-8 ppm -CO-NH- Inferred
Infrared Spectroscopy Amide I Band 1600-1700 cm⁻¹ Amide C=O stretch biorxiv.org
Amide II Band 1500-1600 cm⁻¹ N-H bend & C-N stretch biorxiv.org

Method Validation and Sensitivity Considerations

For the quantitative analysis of this compound and related N-acyl amino acids in biological matrices, it is essential to employ fully validated analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly used platform that offers high selectivity and sensitivity. nih.govmdpi.com Method validation ensures the reliability and accuracy of the obtained results.

Method Validation Parameters

Research on N-acyl amino acids highlights several key validation parameters:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range is assessed. Linearity studies for N-acyl glycines using derivatization have shown good quantification ability with high coefficients of determination (R²). acs.org

Repeatability (Precision): This is evaluated by analyzing replicate samples at different concentrations (low, medium, and high) to determine the closeness of agreement between results. For N-acyl glycines, a derivatization method demonstrated good repeatability. acs.org Intraday repeatability has also been successfully tested for derivatized N-acyl amino acid surfactants. mdpi.com

Stability: The stability of the analyte in the matrix under different storage and processing conditions is crucial. Assessments for N-acyl glycines included stability at various temperatures (-80, -20, and 4 °C) and inter- and intra-day stability at room temperature over several hours, with derivatized samples showing stability for up to 48 hours. acs.org

Sensitivity Considerations

The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

The development of high-recovery extraction protocols and sensitive analytical methods is crucial for pharmacokinetic and cellular studies. nih.gov For the related compound N-tetradecanoyl homoserine lactone, a gas chromatography-mass spectrometry (GC-MS) method reported a limit of detection of 2.34 µg/L. scirp.org The use of ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) provides sensitivity sufficient for detecting N-acyl homoserine lactones in environmental samples. vliz.be The chemical nature of the acyl chain and the amino acid head group can influence the sensitivity of the molecule to biological processes, such as metabolism by enzymes or interaction with transporters, which is a different but related concept of sensitivity. elifesciences.orgnih.gov

Table 2: Key Parameters in Analytical Method Validation for N-Acyl Amino Acids

Parameter Purpose Typical Assessment Reference
Linearity To confirm a proportional response to concentration. Analysis of calibration curves; calculation of R². acs.org
Repeatability To assess precision on replicate samples. Intra- and inter-day assays at multiple concentrations. mdpi.com, acs.org
Stability To ensure analyte integrity during storage and handling. Evaluation after freeze-thaw cycles and storage at various temperatures. acs.org

| Sensitivity (LOD) | To determine the lowest detectable concentration. | For N-tetradecanoyl homoserine lactone, reported as 2.34 µg/L via GC-MS. | scirp.org |

Mechanistic Studies in Biological Systems

Role in Lipid Metabolism and Deoxysphingolipid Formation (Serine connection)

The synthesis of the non-essential amino acid L-serine is intricately linked to lipid homeostasis, particularly the formation of sphingolipids. Disruptions in serine availability can lead to the production of atypical and cytotoxic deoxysphingolipids.

Serine Deficiency and Lipid Accumulation

L-serine is a fundamental building block for the synthesis of crucial membrane lipids, including phosphatidylserine (B164497) and sphingolipids. nih.govnih.gov A deficiency in the de novo synthesis of L-serine, often due to defects in enzymes like D-3-phosphoglycerate dehydrogenase (PHGDH), significantly impacts lipid metabolism. nih.govnih.gov When cellular L-serine levels are low, a notable accumulation of cytotoxic 1-deoxysphingolipids (doxSLs) occurs. nih.govnih.govresearchgate.net This condition also promotes the formation of cytosolic lipid bodies where these atypical lipids are stored. nih.govnih.gov

Enzymatic Pathways Leading to Atypical Lipid Synthesis

The synthesis of sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which typically condenses L-serine and palmitoyl-CoA. wikipedia.orguzh.ch However, under conditions of L-serine deficiency, SPT can utilize alternative amino acid substrates. When SPT uses L-alanine instead of L-serine, it leads to the formation of 1-deoxysphingolipids. wikipedia.orgbiorxiv.org This occurs because SPT has a broader substrate specificity than previously thought, and in the presence of a high alanine-to-serine ratio, the synthesis of 1-deoxy-sphinganine is favored. nih.govnih.govwikipedia.org

This atypical reaction results in a sphingoid base lacking the C1 hydroxyl group, a defining feature of doxSLs. wikipedia.org These lipids, such as 1-deoxydihydroceramide, cannot be broken down by the canonical catabolic pathways for sphingolipids and therefore accumulate within the cell, leading to cytotoxicity. nih.govresearchgate.netwikipedia.org The formation of these neurotoxic 1-deoxySLs is implicated in the pathology of conditions like hereditary sensory and autonomic neuropathy type 1 (HSAN1) and diabetic polyneuropathy. biorxiv.orgbiorxiv.org

Interactions with Eukaryotic Host Systems (Drawing from AHL research)

While direct research on the interaction of N-Tetradecanoyl-serine with eukaryotic systems is limited, insights can be drawn from studies on structurally similar N-acyl-homoserine lactones (AHLs), which are well-known bacterial quorum-sensing molecules.

Modulation of Eukaryotic Cellular Responses

AHLs, including those with long acyl chains like N-(3-oxo-tetradecanoyl)-L-homoserine lactone (oxo-C14-HSL), have been shown to modulate various responses in eukaryotic cells, a process termed inter-kingdom signaling. plos.orgplos.org These molecules can influence host immune responses; for instance, at lower concentrations, they can reduce the production of pro-inflammatory cytokines, while at higher concentrations, they can induce pro-inflammatory or pro-apoptotic effects in immune cells like macrophages and neutrophils. plos.org

Specifically, N-(3-oxo-dodecanoyl) homoserine lactone (C12-HSL) and N-tetradecanoyl-homoserine lactone (C14-HSL) have been implicated in inducing apoptosis in host cells. frontiersin.org This process appears to be mediated by host cell recognition of these bacterial signals, leading to the activation of specific signaling pathways. plos.org In plants, long-chain AHLs like oxo-C14-HSL can prime the plant's defense responses against pathogens. researchgate.net

Protein-Ligand Binding and Signal Transduction in Eukaryotic Cells

The interaction of AHLs with eukaryotic cells can involve direct binding to cellular membranes and potentially to specific protein receptors. plos.org The lipophilicity of the AHL, determined by the length of its acyl chain, influences its ability to interact with and modulate membrane properties. plos.org For example, long-chain AHLs have been shown to cause significant changes in the membrane dipole potential of T-lymphocytes. plos.org

The signaling cascades initiated by AHLs in eukaryotic cells are complex. In some cases, the activation of protein kinases is a key step. khanacademy.org For instance, the phosphorylation of proteins on serine, threonine, or tyrosine residues acts as a molecular switch to propagate the signal. khanacademy.orgelifesciences.org In the context of AHL-induced apoptosis, the transcription factor X-box binding protein 1 (XBP1s) has been identified as a critical host target in the cellular response to C12-HSL and C14-HSL. plos.orgfrontiersin.org This suggests that AHLs can trigger specific intracellular signaling pathways that ultimately determine the cell's fate. The binding of a ligand, such as an AHL, to a receptor can initiate a cascade of these phosphorylation events, leading to the activation of transcription factors and the regulation of gene expression that governs cellular responses like growth, differentiation, and apoptosis. khanacademy.orgelifesciences.org

Regulation of Bacterial Physiology and Metabolism

N-acyl-homoserine lactones (AHLs), including this compound and its variants, are pivotal signaling molecules in bacterial quorum sensing (QS). This cell-to-cell communication system allows bacteria to monitor their population density and collectively regulate gene expression, thereby coordinating various physiological processes and metabolic activities. glpbio.comchemodex.comnih.gov

The synthesis of AHLs is catalyzed by LuxI-type synthases, which utilize substrates from fatty acid biosynthesis. mdpi.com The specificity of the QS system is often determined by the length and modification of the acyl side chain of the AHL molecule. asm.org

The regulatory impact of these molecules is extensive. For example, in Pseudomonas fluorescens, N-(3-hydroxy-7-cis-tetradecenoyl)homoserine lactone is one of the AHLs produced and is involved in controlling the expression of secondary metabolites. nih.gov In Burkholderia pseudomallei, the causative agent of melioidosis, a complex QS system that produces multiple AHLs, including N-(3-oxotetradecanoyl)-L-homoserine lactone, is crucial for its pathogenicity in animal models. nih.gov

Furthermore, in some bacteria, AHLs can act as growth inhibitors. For instance, synthetic N-tetradecanoyl HSL has been shown to inhibit the growth of Porphyromonas gingivalis in a dose-dependent manner and alter its protein production profile. scialert.netfrontiersin.orgnih.gov This suggests that P. gingivalis may possess a receptor that recognizes this AHL, leading to a modulation of its growth. scialert.netfrontiersin.org The diversity of AHL structures across different bacterial species allows for highly specific regulation of processes such as biofilm formation, virulence factor production, and genetic exchange. chemodex.commdpi.comasm.org

Influence on Biofilm Formation

Biofilm formation, a critical survival strategy for many bacteria, is a complex process often regulated by quorum sensing. researchgate.netmdpi.com Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix, which adhere to surfaces. mdpi.comontosight.ai The formation of these communities is associated with intercellular communication. scialert.net N-Tetradecanoyl-L-homoserine lactone (C14-HSL), as a long-chain AHL, is integral to the development of these biofilms. chemodex.com

Research indicates that C14-HSL is one of the signaling molecules produced by biofilm-forming isolates of bacteria like Cronobacter sakazakii and has been detected in isolates from urinary catheters. nih.govresearchgate.net Its presence, often appearing later than shorter acyl chain AHLs in developing biofilms, is linked to the maturation of the biofilm structure. chemodex.com For instance, studies on synthetic N-acyl HSL analogues have shown that they can influence the development stage of Porphyromonas gingivalis biofilm formation. researchgate.net While some analogues were found to decrease biofilm-forming cells, leading to less developed three-dimensional structures, C14-HSL's role can be complex. researchgate.net

In a study investigating a solid-phase denitrification system, the exogenous addition of N-(3-Oxotetradecanoyl)-L-homoserine lactone (a derivative of C14-HSL) was shown to enhance the formation of bioaggregates and increase biofilm thickness. researchgate.net This addition led to the highest concentration of tightly-bound extracellular polymeric substances (TB-EPS), a key component of the biofilm matrix. researchgate.net Similarly, in Pseudomonas fluorescens, exogenous C14-HSL was found to enhance biofilm formation, highlighting its role in responding to environmental signals. frontiersin.org

Table 1: Influence of this compound (C14-HSL) and its Derivatives on Biofilm Formation

Bacterial SpeciesCompoundObserved EffectSource
Porphyromonas gingivalisN-acyl HSL analogues (including C14-HSL)Influences the development stage of biofilm formation; some analogues decrease biofilm cells. researchgate.net
Pseudomonas fluorescensN-Tetradecanoyl-L-homoserine lactone (C14-HSL)Enhances biofilm formation. frontiersin.org
Solid-Phase Denitrification SystemN-(3-Oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL)Increased biofilm thickness and formation of bioaggregates; highest concentration of TB-EPS. researchgate.net
Cronobacter sakazakiiN-Tetradecanoyl-L-homoserine lactone (C14-HSL)Identified as one of the long-chain AHLs produced by biofilm-forming strains. nih.gov

Impact on Virulence Factor Production

N-Tetradecanoyl-L-homoserine lactone is a significant regulator of virulence factor production in several pathogenic bacteria. moleculardepot.combiosynth.com This regulation is a key outcome of the quorum-sensing cascade, enabling bacteria to mount a coordinated attack once a sufficient population density is reached. nih.gov

One of the well-studied examples is in Pseudomonas aeruginosa, a notable opportunistic pathogen. frontiersin.org The production of several of its virulence factors, such as the blue-green pigment pyocyanin, proteases, and rhamnolipids, is under QS control. researchgate.netfrontiersin.org Pyocyanin production, in particular, has been shown to be influenced by the QS system. frontiersin.org Studies have demonstrated that interfering with QS signaling can inhibit the production of pyocyanin. frontiersin.org In P. aeruginosa, C14-HSL is among the signaling molecules that can be affected by QS inhibitors like micafungin, leading to a reduction in virulence. nih.gov

In Porphyromonas gingivalis, a bacterium associated with periodontal disease, synthetic N-tetradecanoyl HSL has been shown to alter the production of proteins, as observed in changes to SDS-PAGE profiles of bacterial cell components. nih.govscialert.net This suggests that the bacterium can respond to this signaling molecule, leading to changes in its protein expression, which likely includes virulence factors. scialert.net Furthermore, C14-HSL can alter the proteolytic activity in some strains of Proteus mirabilis. chemodex.com It also induces the expression of violacein (B1683560), a pigment with antimicrobial properties, in mutant strains of Chromobacterium violaceum that cannot produce their own homoserine lactones. chemodex.com

Table 2: Impact of this compound (C14-HSL) on Virulence Factor Production

Bacterial SpeciesVirulence FactorObserved Effect of C14-HSL or its AnalogueSource
Pseudomonas aeruginosaPyocyaninProduction is regulated by the QS system, which utilizes AHLs including C14-HSL. researchgate.netfrontiersin.org
Porphyromonas gingivalisGeneral ProteinsAlters protein production profiles. nih.govscialert.net
Proteus mirabilisProteolytic activityAlters activity. chemodex.com
Chromobacterium violaceum (mutant)ViolaceinInduces expression. chemodex.com

Regulation of Bacterial Growth and Migration

N-Tetradecanoyl-L-homoserine lactone has demonstrated varied effects on bacterial growth and motility, which are crucial for colonization and pathogenesis. scialert.net The influence of C14-HSL can be either stimulatory or inhibitory, depending on the bacterial species and the concentration of the molecule.

Studies have shown that long-chain AHLs like C14-HSL can stimulate bacterial growth. chemodex.com However, in other contexts, it can be inhibitory. For example, N-tetradecanoyl HSL was found to completely inhibit the growth of all tested strains of Porphyromonas gingivalis at a concentration of 100 μM in a dose-dependent manner. scialert.net Interestingly, the bacteria remained viable, suggesting a bacteriostatic rather than bactericidal effect. scialert.net It also slightly inhibited the growth of Prevotella intermedia and Fusobacterium nucleatum at the same concentration. scialert.net

Bacterial migration, achieved through swimming and swarming motility, is another behavior often controlled by quorum sensing. scialert.netresearchgate.net In Agrobacterium tumefaciens, the addition of exogenous C14-HSL induced swimming motility by approximately 4-fold, providing strong evidence that QS plays a major role in regulating cell motility in this species. scialert.net In some strains of Proteus mirabilis, C14-HSL has been found to enhance migration. chemodex.com Conversely, in Yersinia enterocolitica, while the QS system is essential for swimming and swarming motility, the addition of exogenous C14-HSL (among other long-chain AHLs) failed to restore motility to a mutant that could not synthesize its own AHLs. researchgate.net

Table 3: Regulation of Bacterial Growth and Migration by this compound (C14-HSL)

Bacterial SpeciesPhenotypeObserved EffectConcentration/DetailsSource
General (Long-chain AHLs)GrowthStimulates bacterial growth.Not specified chemodex.com
Porphyromonas gingivalisGrowthComplete inhibition (dose-dependent).100 μM scialert.net
Prevotella intermediaGrowthSlight inhibition.100 μM scialert.net
Fusobacterium nucleatumGrowthSlight inhibition.100 μM scialert.net
Agrobacterium tumefaciensSwimming MotilityInduced motility by ~4-fold.Not specified scialert.net
Proteus mirabilisMigrationEnhances migration.Not specified chemodex.com

Advanced Research Applications and Future Directions

Development of Chemical Probes and Analogs for Mechanistic Investigations

A key challenge in elucidating the function of signaling molecules like N-Tetradecanoyl-serine is identifying their precise molecular targets and mechanisms of action. Chemical probes and synthetic analogs are indispensable tools for these mechanistic investigations.

Chemical Probes: These are specialized molecules designed to interact with specific targets in a complex biological system. For NAAAs, probes can be engineered to include several key features:

A reactive group: This "warhead" covalently binds to the target protein, often at a nucleophilic residue in an active site. thermofisher.com Fluorophosphonate (FP) probes, for example, are effective for targeting active serine hydrolases. thermofisher.com

A recognition element: This portion of the probe mimics the structure of the natural ligand (e.g., this compound) to guide the probe to the correct binding site.

A reporter tag: This can be a fluorescent group for imaging or an affinity tag like biotin (B1667282) for the enrichment and subsequent identification of target proteins via mass spectrometry. thermofisher.comresearchgate.net

Photoaffinity labels represent another advanced probe design. These probes incorporate a photoactivatable group, such as a diazirine, which upon light irradiation forms a highly reactive carbene that covalently crosslinks to the nearest molecular structure within the binding pocket. researchgate.net Tritium-labelled, photoactivatable N-acyl-L-homoserine lactone (AHL) probes have been synthesized to identify specific receptors in immune cells, a strategy that could be adapted for this compound. researchgate.net

Synthetic Analogs: Researchers also synthesize analogs of natural N-acyl amino acids to overcome biological limitations and to probe structure-activity relationships. For instance, a class of unnatural N-acyl amino acid analogs with isoindoline-1-carboxylate head groups was developed. researchgate.net These analogs proved to be resistant to enzymatic degradation by the key NAAA-metabolizing enzyme PM20D1 while retaining their biological activity, making them valuable tools for in vivo studies where metabolic stability is crucial. researchgate.net

Table 1: Strategies for Developing Chemical Probes and Analogs
ApproachDescriptionExample/ApplicationReference
Active Site ProbesMolecules with a reactive group and a reporter tag that covalently bind to the active site of specific enzyme classes.Fluorophosphonate (FP) probes for serine hydrolases; probes with biotin tags for affinity capture and proteomic analysis. thermofisher.com
Photoaffinity LabelingProbes containing a light-activated group (e.g., diazirine) and a radioactive label (e.g., tritium) to covalently link to and identify binding partners.Synthesis of tritium-labelled photoactivatable AHLs to find receptors in immune cells. researchgate.net
Metabolically Stable AnalogsSynthetic versions of the natural molecule engineered to resist enzymatic breakdown, allowing for more persistent action in biological systems.Unnatural N-acyl amino acid analogs with isoindoline-1-carboxylate head groups that are resistant to PM20D1 hydrolysis. researchgate.net

Biosensors and Detection Systems for N-Acyl Amino Acid Signals

To understand signaling pathways, it is crucial to detect and quantify the signaling molecules involved. For N-acyl amino acids, this is achieved through both advanced analytical chemistry techniques and the development of biological sensor systems.

Analytical Detection: The gold standard for the sensitive and specific quantification of NAAAs from complex biological samples like tissue or blood is liquid chromatography-mass spectrometry (LC-MS). elifesciences.org Targeted LC-MS/MS methods allow researchers to measure a diverse panel of NAAAs simultaneously, providing a snapshot of the N-acyl metabolome. elifesciences.orgvliz.be To improve detection by UV/Vis detectors in HPLC, derivatization strategies can be employed, such as converting the NAAAs into 4′-bromophenacyl esters. mdpi.com

Biological Sensors (Biosensors): While LC-MS is powerful, it typically requires sample destruction. Biosensors offer the potential to monitor signaling molecule concentrations in real-time within living systems.

Whole-Cell Biosensors: These are engineered microorganisms that produce a measurable output (e.g., light, color) in the presence of a specific chemical. Several whole-cell biosensors have been constructed to detect N-acyl homoserine lactones (AHLs), a related class of signaling molecules. nih.govresearchgate.net For example, Agrobacterium tumefaciens has been engineered to express a reporter gene in response to a wide range of AHLs, achieving detection limits in the picomolar range. nih.gov Similar systems could conceivably be developed to detect specific NAAAs.

Genetically Encoded Fluorescent Biosensors: These are proteins designed to change their fluorescent properties upon binding a target molecule. Förster resonance energy transfer (FRET)-based biosensors are a common design. acs.org For instance, a FRET biosensor for branched-chain amino acids was created by inserting fluorescent proteins into a bacterial periplasmic binding protein. acs.org This approach allows for the visualization of amino acid levels within different compartments of single living cells and could be adapted for this compound by identifying and utilizing a specific binding protein. acs.org

Strategies for Modulating N-Acyl Amino Acid Pathways in Research Models

A fundamental strategy to determine the physiological function of a molecule is to observe the consequences of altering its endogenous levels. Both genetic and pharmacological approaches are used to modulate NAAA pathways in research models, primarily in mice.

Genetic Modulation: The generation of knockout (KO) mice has been pivotal in understanding NAAA biology. Mice globally deficient in the enzyme PM20D1, a key bidirectional regulator of NAAA synthesis and hydrolysis, show a dramatic dysregulation of endogenous NAAAs in both blood and tissues. elifesciences.orgpnas.org These PM20D1-KO mice exhibit distinct metabolic and nociceptive (pain-sensing) phenotypes, directly linking the PM20D1-NAAA axis to glucose homeostasis, energy expenditure, and pain sensation. pnas.org

Pharmacological Modulation: In addition to PM20D1, the enzyme fatty acid amide hydrolase (FAAH) has been identified as a second, intracellular regulator of NAAA metabolism. elifesciences.org Selective pharmacological inhibition of FAAH in mice also leads to changes in intracellular NAAA levels. elifesciences.org Studying the effects of dual blockade of both PM20D1 and FAAH reveals the cooperative and non-additive roles of these two enzymatic pathways in regulating the NAAA lipid family. elifesciences.org

Direct Administration: A complementary strategy is the direct administration of a specific NAAA to a research animal to see if it can induce a physiological effect. For example, direct administration of N-oleoyl-glutamine to mice was sufficient to replicate some of the metabolic and pain-related phenotypes observed in the PM20D1-KO animals, identifying it as a key PM20D1-regulated signaling lipid. pnas.org

Computational Modeling and Structural Biology of this compound Interactions

Understanding how this compound interacts with its protein targets at an atomic level is crucial for a complete mechanistic picture. Structural biology and computational modeling are the primary tools for achieving this level of detail. cnio.esmuni.cz

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are used to determine the three-dimensional structures of proteins and their complexes. cnio.es Solving the crystal structure of this compound bound to a metabolic enzyme like PM20D1 or a receptor would reveal the precise molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern binding and specificity. For example, the structural analysis of N-Myristoyltransferases (NMTs), enzymes that handle the tetradecanoyl (myristoyl) fatty acid, has provided insight into how these enzymes recognize their lipid and protein substrates. researchgate.net Similarly, structural studies have been essential in understanding how kinases differentiate between serine and selenocysteine (B57510) tRNAs, highlighting the power of this approach to dissect molecular recognition. riken.jp

Computational Modeling: When experimental structures are unavailable, computational methods can provide valuable predictions.

Homology Modeling: If the structure of a related protein is known, a 3D model of the target protein (e.g., a putative this compound receptor) can be built based on its amino acid sequence. frontiersin.org

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a protein target to form a stable complex. It has been used to study how different AHLs bind to their transcriptional regulator receptors. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations can model the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. mdpi.com

Integration with "Omics" Technologies (e.g., Metabolomics, Proteomics) for Systems-Level Understanding

To grasp the full biological impact of this compound, it is essential to look beyond single-molecule interactions and adopt a systems-level perspective. The integration of various "omics" technologies is making this possible. nih.gov

Metabolomics/Lipidomics: This is the large-scale study of small molecules (metabolites), including lipids, within a biological system. Using targeted mass spectrometry-based approaches, researchers can profile dozens of different NAAAs in various tissues. elifesciences.orgacs.org This has been used to show that ablating the PM20D1 gene in mice leads to bidirectional changes in NAAA levels, with some increasing and others decreasing. pnas.org This detailed profiling provides a comprehensive view of how metabolic pathways are perturbed.

Genomics: By integrating whole-genome sequencing data with plasma NAAA levels from large human cohorts, scientists can perform genome-wide association studies (GWAS). This approach has successfully identified genetic loci, such as the one for the enzyme CYP4F2, that are determinants of circulating NAAA levels in humans, linking genetic variation to lipid signaling. nih.gov

Proteomics: This is the large-scale study of proteins. In the context of NAAA research, proteomics can be used to identify the protein targets of this compound. Chemical probes with affinity tags (as described in section 7.1) are used to pull down binding partners from cell lysates, which are then identified by mass spectrometry. thermofisher.com This strategy can be used to profile entire enzyme classes, such as serine hydrolases, based on their activity. thermofisher.com Furthermore, proteomics can quantify changes in global protein expression or post-translational modifications that occur in response to altered NAAA levels, revealing downstream signaling events.

Table 2: Application of "Omics" Technologies in N-Acyl Amino Acid Research
"Omics" FieldMethodologyKey Insights GainedReference
MetabolomicsTargeted liquid chromatography-mass spectrometry (LC-MS) to quantify panels of N-acyl amino acids.Revealed bidirectional dysregulation of NAAAs in PM20D1-KO mice and identified novel NAAA species. elifesciences.orgacs.orgpnas.org
GenomicsGenome-Wide Association Studies (GWAS) integrating whole-genome sequencing with plasma NAAA levels.Identified the CYP4F2 locus as a genetic determinant of specific circulating N-oleoyl amino acids in humans. nih.gov
ProteomicsActivity-based protein profiling (ABPP) using chemical probes and mass spectrometry.Identifies enzyme targets and profiles their activity states in complex biological samples. thermofisher.com

Emerging Roles in Inter-Kingdom Signaling and Environmental Microbiology

While much of the research on NAAAs has focused on mammalian physiology, there is growing evidence that these and structurally related molecules play crucial roles in communication between different kingdoms of life (e.g., bacteria and eukaryotes) and in microbial ecology. oup.com

Inter-Kingdom Signaling: This process involves signaling molecules from one organism (e.g., bacteria) influencing the cells of a host organism (e.g., a plant or mammal). acs.orgfrontiersin.org This phenomenon is well-documented for N-acyl homoserine lactones (AHLs), which are bacterial quorum-sensing signals. oup.complos.org For example, AHLs produced by pathogenic bacteria like Pseudomonas aeruginosa can modulate the immune response of their human host. plos.org Given the structural similarity between AHLs and NAAAs, it is plausible that NAAAs could also function as inter-kingdom signals. The compound N-tetradecanoyl homoserine lactone, which shares the same acyl chain as this compound, has been shown to inhibit the growth of the oral bacterium Porphyromonas gingivalis, demonstrating a direct microbiological effect. scialert.netresearchgate.net

Environmental Microbiology: The production of AHLs is widespread among marine and soil bacteria, where they regulate processes like biofilm formation. vliz.beoup.com The presence of N-acyl amino acids has also been identified in various bacteria, though their functions remain largely unknown. nih.govmdpi.com They may act as biosurfactants or have antibacterial properties. researchgate.net The study of these molecules in environmental contexts could reveal new ecological roles, such as mediating symbiotic or competitive interactions within complex microbial communities in the soil, oceans, or the gut microbiome. plos.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-Tetradecanoyl-serine with high purity, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling tetradecanoic acid derivatives with serine under controlled acylation conditions. To optimize purity, researchers should:

  • Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Employ purification techniques like column chromatography or recrystallization, ensuring solvent polarity matches the compound’s solubility profile .
    • Key Considerations : Validate purity using NMR (¹H/¹³C) and mass spectrometry. Compare spectral data with literature or computational predictions (e.g., NIST Chemistry WebBook for analogous compounds) .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?

  • Methodological Answer :

  • Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) to guide formulation studies.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
  • Surface Activity : Measure critical micelle concentration (CMC) using tensiometry, relevant for studying its amphiphilic behavior .
    • Data Validation : Cross-reference results with structurally similar compounds (e.g., N-tetradecanophenone) to identify anomalies .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer :

  • Hypothesis Testing : Design dose-response assays across multiple cell lines (e.g., HEK293, HeLa) under standardized conditions (pH, temperature, serum concentration) .
  • Control Experiments : Include positive/negative controls (e.g., known surfactants or acylated amino acids) to isolate compound-specific effects .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability. Report confidence intervals to highlight reproducibility .
    • Case Study Example : If cytotoxicity varies, investigate membrane permeability differences using fluorescent probes (e.g., calcein-AM) .

Q. How can researchers elucidate the mechanism of this compound’s interaction with lipid bilayers, and what biophysical techniques are critical?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers (e.g., DPPC membranes) using software like GROMACS .
  • Experimental Validation : Use Langmuir-Blodgett troughs to measure monolayer compression isotherms, or neutron scattering to assess bilayer thickness changes .
    • Data Interpretation : Compare results with structurally analogous surfactants (e.g., N-acyl serines) to infer structure-function relationships .

Data Analysis and Reproducibility

Q. What frameworks are recommended for systematically analyzing conflicting solubility data of this compound in aqueous vs. organic matrices?

  • Methodological Answer :

  • PICO Framework : Define Population (compound), Intervention (solvent system), Comparison (polar vs. nonpolar solvents), Outcome (solubility metrics) .
  • Meta-Analysis : Aggregate data from multiple studies, applying weighting for sample size and methodological rigor. Use tools like RevMan to calculate pooled effect sizes .
    • Example Table :
SolventTemperature (°C)Solubility (mg/mL)MethodReference Analog
Water250.12 ± 0.03HPLCN-Tetradecanophenone
Ethanol258.7 ± 1.2GravimetricN-Acetylserine

Q. How should researchers design experiments to ensure reproducibility of this compound’s stability profiles under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC .
  • Protocol Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), detailing equipment calibration and environmental controls .
    • Troubleshooting : If degradation exceeds 5%, evaluate excipient compatibility (e.g., antioxidants like BHT) .

Ethical and Literature Review Considerations

Q. What criteria should guide the selection of primary vs. secondary literature when reviewing this compound’s safety data?

  • Methodological Answer :

  • Primary Sources : Prioritize peer-reviewed studies with raw toxicity data (e.g., LD50 assays in rodents) over vendor safety sheets .
  • Secondary Sources : Use review articles to contextualize hazards but verify claims against original data .
    • Risk Assessment : Cross-check with databases like PubChem or TOXNET, noting gaps (e.g., "toxicological properties not thoroughly investigated" per SDS templates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.